molecular formula C8H9F B589564 2-Ethylfluorobenzene-d5 CAS No. 1794783-58-6

2-Ethylfluorobenzene-d5

Cat. No.: B589564
CAS No.: 1794783-58-6
M. Wt: 129.189
InChI Key: LMWWLNKVUIHGBR-ZBJDZAJPSA-N
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Description

2-Ethylfluorobenzene-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C8H4D5F, and it has a molecular weight of 129.19 g/mol. This compound is the labeled analogue of 2-Ethylfluorobenzene, which is an impurity of Haloperidol, a typical antipsychotic medication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Ethylfluorobenzene-d5 involves the introduction of deuterium into the 2-Ethylfluorobenzene molecule. One common method for synthesizing deuterated compounds is through the use of deuterated reagents or solvents in the reaction process. For instance, deuterated chloroform (CDCl3) or deuterated water (D2O) can be used as solvents to facilitate the incorporation of deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

2-Ethylfluorobenzene-d5 can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form different deuterated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, such as chlorine or bromine, and nucleophiles like hydroxide or alkoxide ions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield deuterated benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

2-Ethylfluorobenzene-d5 has several scientific research applications, including:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: It is commonly used as an NMR standard for quantitative and qualitative analysis.

    Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.

    Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.

    Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

    Organic Chemistry: Utilized as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 2-Ethylfluorobenzene-d5 is primarily related to its use as a labeled compound in various analytical techniques. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in different environments. This helps in understanding the molecular targets and pathways involved in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylfluorobenzene: The non-deuterated analogue of 2-Ethylfluorobenzene-d5.

    2-Fluorotoluene: A similar compound with a methyl group instead of an ethyl group.

    2-Fluoroethylbenzene: A compound with a fluorine atom and an ethyl group attached to the benzene ring.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium labeling provides distinct advantages in tracking and studying the compound’s behavior in various scientific research applications.

Properties

CAS No.

1794783-58-6

Molecular Formula

C8H9F

Molecular Weight

129.189

IUPAC Name

1-fluoro-2-(1,1,2,2,2-pentadeuterioethyl)benzene

InChI

InChI=1S/C8H9F/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3/i1D3,2D2

InChI Key

LMWWLNKVUIHGBR-ZBJDZAJPSA-N

SMILES

CCC1=CC=CC=C1F

Synonyms

1-Ethyl-2-fluorobenzene-d5; 

Origin of Product

United States

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